molecular formula C4H5NOS B6155957 (1,2-oxazol-3-yl)methanethiol CAS No. 146796-44-3

(1,2-oxazol-3-yl)methanethiol

Cat. No.: B6155957
CAS No.: 146796-44-3
M. Wt: 115.2
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Description

(1,2-oxazol-3-yl)methanethiol is a heterocyclic compound containing an oxazole ring substituted with a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-oxazol-3-yl)methanethiol typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride) in dichloromethane. The reaction is carried out at room temperature, leading to the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(1,2-oxazol-3-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

(1,2-oxazol-3-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2-oxazol-3-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxazole ring can interact with biological receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2-oxazol-3-yl)methanethiol is unique due to the specific positioning of the methanethiol group on the oxazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

146796-44-3

Molecular Formula

C4H5NOS

Molecular Weight

115.2

Purity

95

Origin of Product

United States

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